3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

説明

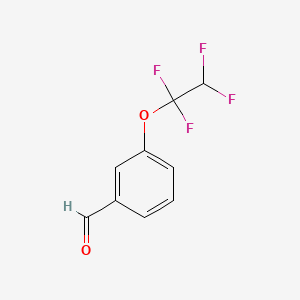

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFOZKQZOGJYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067907 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35295-35-3 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35295-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035295353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2NZ9XZY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Precursor Synthesis and Starting Materials

The assembly of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde often relies on the preparation of key precursors that already contain either the fluorinated ether moiety or the aldehyde group in the correct orientation on the benzene (B151609) ring.

A common and logical precursor for the synthesis is a phenol (B47542), which can be subsequently alkylated to form the desired ether. In this context, 3-hydroxybenzaldehyde (B18108) is the most direct starting material. It is a commercially available compound that can be synthesized through various methods, such as the hydrolysis of the diazonium salt derived from 3-aminobenzaldehyde, which in turn can be prepared from the reduction of 3-nitrobenzaldehyde. wikipedia.org

Alternatively, one could first prepare the fluorinated ether, (1,1,2,2-tetrafluoroethoxy)benzene (B1293907), and then introduce the aldehyde group. The synthesis of such fluorinated aryl ethers can be achieved by reacting a phenol with a suitable tetrafluoroethylating agent. A general approach is the Williamson ether synthesis, where a phenoxide ion reacts with an organohalide. wikipedia.org In this case, phenol would be deprotonated with a base to form sodium phenoxide, which then acts as a nucleophile.

The tetrafluoroethoxy group can be introduced using reagents like 1,1,2,2-tetrafluoroethyl halides or tosylates. Another method involves the reaction of phenols with tetrafluoroethylene (B6358150) (TFE) in the presence of a base. This reaction proceeds via nucleophilic addition of the phenoxide to the double bond of TFE.

Table 1: Representative Williamson Ether Synthesis for Fluorinated Aryl Ethers

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Phenol | 1,1,2,2-Tetrafluoroethyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 50-100 |

| Phenol | Tetrafluoroethylene (TFE) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | 80-120 |

This table presents generalized conditions for the Williamson ether synthesis. Actual conditions may vary based on specific substrates and desired yields.

When the synthetic strategy begins with a pre-formed fluorinated ether such as (1,1,2,2-tetrafluoroethoxy)benzene, the subsequent step is the introduction of an aldehyde group onto the aromatic ring, a process known as formylation. wikipedia.org Several classic and modern formylation methods exist:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.

Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a copper(I) chloride co-catalyst. It is generally suitable for alkylbenzenes but not for phenols or phenolic ethers. wikipedia.org

Rieche Formylation: This is a Friedel-Crafts type reaction that uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).

The challenge with these methods for the synthesis of the target compound is the directing effect of the 1,1,2,2-tetrafluoroethoxy group, which will be discussed in section 2.2.1.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in fewer steps, often by forming the key bonds on a substrate that leads directly to the final product.

The introduction of an aldehyde group onto a pre-existing (1,1,2,2-tetrafluoroethoxy)benzene ring is an example of an electrophilic aromatic substitution (EAS) reaction. The success and regioselectivity of this strategy are governed by the electronic properties of the tetrafluoroethoxy substituent. wikipedia.orgchemistrytalk.org

The ether oxygen atom can donate electron density to the aromatic ring via a resonance effect (+M), which typically directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, the four fluorine atoms on the ethyl group exert a very strong electron-withdrawing inductive effect (-I). This inductive effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. While ether groups are generally ortho, para-directors, the strong deactivation by the fluoroalkyl chain complicates the regioselectivity. organicchemistrytutor.com The meta position is the least deactivated, but the resonance effect from the oxygen still preferentially stabilizes the intermediates for ortho and para attack. Consequently, direct formylation of (1,1,2,2-tetrafluoroethoxy)benzene is expected to yield predominantly a mixture of the 2- and 4-isomers, with the 3-isomer being a minor or unobserved product. This makes direct electrophilic formylation an inefficient route for the synthesis of this compound.

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy that relies on a different reactivity pattern. The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (like a halogen) and is activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CHO) at the ortho and/or para positions relative to the leaving group.

A hypothetical SNAr route to this compound could involve the reaction of a sodium or potassium 1,1,2,2-tetrafluoroethoxide nucleophile with a benzaldehyde (B42025) derivative that has a suitable leaving group at the meta-position and is activated by other substituents. For example, a substrate like 3-fluoro-4-nitrobenzaldehyde (B63256) could potentially undergo SNAr with tetrafluoroethoxide. The nitro group would activate the ring for nucleophilic attack. However, subsequent removal or transformation of the activating group would be necessary, adding steps to the synthesis.

While SNAr is a powerful tool for synthesizing highly functionalized aromatics, its direct application to produce this compound is not commonly reported and would depend on the availability of a suitably activated starting material. wuxiapptec.comrsc.org

Based on the challenges associated with direct electrophilic and nucleophilic substitution routes, multi-step sequences are the most practical and widely employed methods for the synthesis of this compound. The most straightforward and convergent sequence involves the etherification of a pre-functionalized phenol.

The key reaction in this sequence is the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with a tetrafluoroethylating agent. wikipedia.organalis.com.my This approach ensures the correct meta relationship between the aldehyde and the ether group from the outset.

Table 2: A Practical Multi-step Synthesis of this compound

| Step | Starting Material | Reagent(s) | Key Transformation |

|---|---|---|---|

| 1 | 3-Hydroxybenzaldehyde | 1. Base (e.g., K₂CO₃, NaH) 2. Tetrafluoroethylating agent (e.g., HCF₂CF₂Br) | O-alkylation (Williamson Ether Synthesis) |

| 2 | Reaction Mixture | Workup (e.g., extraction, washing) | Isolation of crude product |

This synthetic route is advantageous because it utilizes readily available starting materials and relies on a robust and well-understood chemical reaction. analis.com.mygordon.edubyjus.com The aldehyde group is tolerant of the basic conditions used for the etherification, or it can be temporarily protected as an acetal (B89532) if harsher conditions are required.

Functional Group Interconversions and Derivatization

The aldehyde group in this compound is the primary site for a variety of chemical transformations, allowing for its conversion into a range of other functional groups and derivatives.

Aldehyde Reductions to Alcohols

The reduction of the aldehyde functionality in this compound to a primary alcohol, (3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents.

Commonly, sodium borohydride (B1222165) (NaBH₄) is employed for this purpose. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, or in a mixture of water and a miscible organic solvent. The hydride from the borohydride reagent attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent workup with water or a dilute acid yields the corresponding alcohol. libretexts.org Catalytic hydrogenation is another effective method for the reduction of aromatic aldehydes. nih.gov This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically performed under pressure in a suitable solvent. Transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol (B130326) in the presence of a catalyst, can also be employed for this transformation. organic-chemistry.org

Table 1: Reagents for the Reduction of this compound to (3-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol

| Reagent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | (3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, H₂ pressure, Room Temperature | (3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol |

| Transfer Hydrogenation (Isopropanol) | Ruthenium or Iridium catalyst, Heat | (3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol |

Aldehyde Oxidations to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. This transformation is a key step in the synthesis of various derivatives.

A variety of oxidizing agents can be used for this purpose. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can effectively convert benzaldehydes to their corresponding carboxylic acids. researchgate.net The reaction is typically carried out in an aqueous solution, which can be neutral, slightly acidic, or basic. Jones oxidation, which employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is another classic method for the oxidation of aldehydes to carboxylic acids. masterorganicchemistry.comlibretexts.org More contemporary and milder methods may also be employed, such as oxidation with hydrogen peroxide catalyzed by certain metal complexes. rsc.orgmdpi.com

Table 2: Reagents for the Oxidation of this compound to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

| Reagent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water, with acid or base, Heat | 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C to Room Temperature | 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid |

| Hydrogen Peroxide (H₂O₂) | With catalyst, in a suitable solvent | 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid |

Formation of Imine Derivatives

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The reaction is often catalyzed by an acid and is typically reversible. redalyc.org To drive the reaction to completion, the water formed is often removed from the reaction mixture. youtube.com A wide range of primary amines can be used, leading to a diverse array of imine derivatives. organic-chemistry.org These imines can serve as intermediates for the synthesis of other nitrogen-containing compounds. peerj.com

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the carbonyl group of aldehydes. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. leah4sci.com The nature of the 'R' group in the Grignard reagent determines the structure of the resulting alcohol. researchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgwikipedia.org It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.orgwvu.edu The reaction of this compound with a Wittig reagent, such as one derived from an alkyltriphenylphosphonium halide, would yield a substituted styrene (B11656) derivative. masterorganicchemistry.comnih.gov The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. wikipedia.org

Condensation Reactions

This compound, lacking α-hydrogens, can participate in various base-catalyzed condensation reactions with enolizable carbonyl compounds.

Claisen-Schmidt Condensation: This is a crossed aldol (B89426) condensation between an aromatic aldehyde and an aliphatic ketone or aldehyde. wikipedia.org The reaction of this compound with a ketone, such as acetone, in the presence of a base like sodium hydroxide, would lead to the formation of an α,β-unsaturated ketone. gordon.edumiracosta.edunih.gov The initial aldol addition product readily dehydrates to form the conjugated system. gordon.edu

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. mdpi.com The reaction is typically catalyzed by a weak base. researchgate.net The condensation of this compound with an active methylene compound would produce a substituted alkene. researchgate.netlookchem.comaston.ac.uk

Advanced Synthetic Strategies Involving the Tetrafluoroethoxy Moiety

The 1,1,2,2-tetrafluoroethoxy group significantly influences the electronic properties and lipophilicity of the benzaldehyde molecule. cas.cn While it is generally considered an electron-withdrawing group, its impact on the reactivity of the aromatic ring in electrophilic substitution reactions is complex. The fluorine atoms' high electronegativity can deactivate the ring, yet the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. chemistryconnected.com

In the realm of materials science, fluorinated benzaldehydes are valuable monomers for the synthesis of high-performance polymers, such as fluorinated polyimides. nih.govnih.gov These polymers often exhibit desirable properties, including high thermal stability, low dielectric constants, and enhanced solubility, making them suitable for applications in microelectronics and aerospace. The tetrafluoroethoxy group can be incorporated into the polymer backbone, contributing to these enhanced characteristics.

The unique properties of the tetrafluoroethoxy group are also of interest in medicinal chemistry. The incorporation of fluorinated moieties can modulate a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. cas.cnnih.govbohrium.commdpi.comresearchgate.net Therefore, this compound serves as a building block for the synthesis of novel, fluorinated drug candidates. nih.gov

C-F Bond Formation Reactions

The introduction of fluorine into organic molecules can be a challenging endeavor, often requiring specialized reagents and reaction conditions. In the context of this compound, the carbon-fluorine bonds are typically pre-formed in the fluoroalkylating agent rather than being installed directly onto the aromatic ring. The most common route to this compound involves the Williamson ether synthesis, where 3-hydroxybenzaldehyde is treated with a 1,1,2,2-tetrafluoroethylating agent.

The synthesis of the key reagent, a 1,1,2,2-tetrafluoroethyl ether, can be achieved through various methods. One approach involves the reaction of a fluoral-semiacetal with sulfur tetrafluoride (SF₄). In this reaction, the hydroxyl group of the semiacetal is replaced by a fluorine atom. Another method is the reaction of a fluoral-semiacetal with N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine, which also results in the formation of a tetrafluoroethyl ether. google.com The synthesis of ethyl 1,1,2,2-tetrafluoroethyl ether can also be accomplished by the reaction of tetrafluoroethylene with sodium ethoxide. chemicalbook.com

A more recent development in the formation of fluoroalkyl ethers is the silver-mediated oxidative pentafluoroethylation of alcohols and phenols. This method utilizes (pentafluoroethyl)trimethylsilane (B31909) (TMSCF₂CF₃) as the nucleophilic source and a silver salt as the mediator. researchgate.net While this has been demonstrated for the synthesis of pentafluoroethyl ethers, similar principles could potentially be applied to the synthesis of tetrafluoroethyl ethers.

Transformations Involving the Fluoroalkyl Chain

Due to this inherent stability, reactions that selectively transform the tetrafluoroethoxy group while it is attached to the benzaldehyde ring are not common. Research in this area is limited, and the focus is typically on the reactivity of the more functional parts of the molecule, such as the aldehyde group or the aromatic ring itself. The primary value of the tetrafluoroethoxy group in many applications lies in its inertness and its ability to modulate the physicochemical properties of the parent molecule.

Metal-Catalyzed Coupling Reactions

The presence of the 3-(1,1,2,2-tetrafluoroethoxy)phenyl motif allows for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. While specific examples with this compound are not extensively documented in the readily available literature, the reactivity of similar fluorinated aryl halides and triflates in well-established coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations provides a strong indication of the potential transformations.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is a versatile reaction. A palladium catalyst is typically employed, and the reaction is known to tolerate a wide range of functional groups. For instance, a tetraphosphine/palladium catalyst system has been shown to be effective in the Suzuki coupling of aryl bromides and chlorides bearing fluoro substituents with alkylboronic acids. mdpi.com This suggests that a halogenated derivative of this compound could successfully undergo Suzuki coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgchemeurope.com This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl coupling partners. wikipedia.org It is plausible that an appropriately substituted 3-(1,1,2,2-tetrafluoroethoxy)aryl halide could be a suitable substrate for this transformation.

Below is a table summarizing the potential metal-catalyzed coupling reactions for derivatives of this compound:

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 3-(1,1,2,2-Tetrafluoroethoxy)aryl halide + Arylboronic acid | Pd catalyst, phosphine (B1218219) ligand, base | Biaryl derivative |

| Buchwald-Hartwig | 3-(1,1,2,2-Tetrafluoroethoxy)aryl halide + Amine | Pd catalyst, phosphine ligand, base | Arylamine derivative |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is a growing area of focus, aiming to reduce the environmental impact of chemical processes. This involves considerations such as atom economy, waste minimization, and the use of sustainable resources.

Development of Sustainable Synthesis Routes

The development of sustainable synthesis routes for this compound would involve evaluating the entire lifecycle of the process. The traditional Williamson ether synthesis, while effective, often utilizes stoichiometric amounts of a base and can generate salt byproducts. wikipedia.orgmasterorganicchemistry.com

Waste Minimization and Process Intensification

Waste minimization is a core principle of green chemistry. In the synthesis of this compound, waste can be generated from byproducts of the reaction, unreacted starting materials, and the use of solvents and other auxiliary substances.

Atom economy is a useful metric for evaluating the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The Williamson ether synthesis, for example, has a theoretical atom economy of less than 100% due to the formation of a salt byproduct. Optimizing reaction conditions to maximize yield and minimize side reactions is crucial for waste reduction.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the properties of molecules like 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, a key area of interest is the conformational flexibility of the tetrafluoroethoxy group relative to the benzaldehyde (B42025) ring.

The rotation around the C(aryl)-O and O-C(ethyl) bonds leads to different conformers. DFT calculations would typically identify the global minimum energy structure, representing the most populated conformation, as well as other local minima. The analysis would involve exploring the potential energy surface by systematically rotating these bonds. For similar fluorinated alkoxybenzenes, it has been observed that the orientation of the alkoxy group is influenced by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding or dipole-dipole interactions.

Table 1: Hypothetical Torsional Angles for Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Car-Car-O-Ceth) | Dihedral Angle (Car-O-Ceth-Ceth) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~180° (anti-periplanar) | ~60° (gauche) | 0.00 |

| B | ~0° (syn-periplanar) | ~60° (gauche) | 1.5 |

| C | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 2.8 |

Note: This table presents hypothetical data based on expected conformational preferences for similar molecules to illustrate the type of results obtained from DFT calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. researchgate.netlibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ether linkage. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Primarily located on the phenyl ring and ether oxygen |

| LUMO | -2.1 | Primarily located on the benzaldehyde moiety (C=O and ring) |

| HOMO-LUMO Gap | 5.4 | Indicates moderate kinetic stability |

Note: This table contains representative values for a substituted benzaldehyde and is for illustrative purposes.

Reaction Mechanism Elucidation through Transition State Analysis

DFT is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. For this compound, this could be applied to reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution.

Transition state analysis allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, the mechanism of a Wittig reaction or a Grignard addition to the aldehyde could be computationally modeled to understand the stereochemical and regiochemical outcomes.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can provide theoretical predictions of:

Infrared (IR) spectra: By calculating vibrational frequencies, a theoretical IR spectrum can be generated. This helps in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde and the C-F stretches of the tetrafluoroethoxy group.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment, making them useful for confirming the structure and conformation of the molecule.

UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. conicet.gov.ar For this compound, transitions would likely involve π → π* and n → π* excitations associated with the benzaldehyde chromophore.

Molecular Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time at finite temperatures.

Conformational Dynamics and Flexibility

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. For this compound, an MD simulation would reveal the dynamic behavior of the tetrafluoroethoxy side chain. It would show how the molecule samples different conformations in solution or in the gas phase, providing information on the flexibility of the various rotatable bonds.

This analysis can reveal the average conformations adopted by the molecule and the timescales of transitions between different conformational states. Such information is crucial for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor, where conformational flexibility can play a key role in binding and recognition. The simulation would track the evolution of key dihedral angles over time, providing a dynamic picture that complements the static view from DFT geometry optimization.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the behavior and reactivity of substituted benzaldehydes. Studies on the oxidation of various substituted benzaldehydes in nineteen different organic solvents have demonstrated that the reaction rate is influenced by the solvent's properties. The effect of the solvent can be analyzed using multi-parametric equations, such as those developed by Taft and Swain, to correlate reaction rates with solvent parameters. researchgate.net

For instance, the reactivity of benzaldehyde derivatives is affected by the solvent's polarity, hydrogen-bonding capabilities, and other specific interactions. In reactions involving benzaldehydes, polar aprotic solvents can stabilize transition states, while nonpolar solvents might alter reaction kinetics. DFT (Density Functional Theory) studies on related benzaldehyde derivatives have shown that the presence of even a few water molecules can significantly alter the reaction mechanism and energy barriers, highlighting the critical role of solvation. nih.gov The tetrafluoroethoxy group in this compound, with its high lipophilicity, is expected to influence the compound's solubility and interactions in different solvent environments, thereby affecting its molecular behavior and reaction outcomes.

| Solvent Parameter | General Effect on Benzaldehyde Reactivity | Theoretical Implication |

|---|---|---|

| Polarity/Dielectric Constant | Influences the stabilization of charged intermediates or transition states. | Higher polarity can accelerate reactions with polar transition states. |

| Hydrogen Bond Donor/Acceptor Ability | Can specifically solvate reactants, products, or transition states, affecting their energy. researchgate.net | Protic solvents can form hydrogen bonds with the carbonyl oxygen, influencing its electrophilicity. |

| Solvent Acidity/Basicity | Can catalyze reactions or participate in reaction mechanisms. | Affects proton transfer steps and the stability of ionic species. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical and biological properties of molecules based on their chemical structure. nih.gov These models are instrumental in fields like drug discovery and risk assessment for predicting the activity of untested compounds. nih.gov For derivatives of this compound, QSAR can provide a framework for understanding how structural modifications impact their chemical reactivity or biological activity.

Correlation of Molecular Descriptors with Reactivity

The reactivity of substituted benzaldehydes is strongly correlated with molecular descriptors that quantify electronic and steric effects. The presence of the 1,1,2,2-tetrafluoroethoxy group significantly alters the electronic properties of the benzaldehyde ring, which in turn influences its reactivity.

Studies on the oxidation of meta-substituted benzaldehydes have shown excellent correlations between reaction rates and Charton's triparametric LDR equation, which separates substituent effects into localized (field), delocalized (resonance), and steric components. researchgate.net The positive value of the reaction constant (η) in such studies suggests an electron-deficient reaction center in the rate-determining step, meaning that electron-withdrawing substituents, like the tetrafluoroethoxy group, can influence the reaction rate. researchgate.net

A QSAR study on antiatherogenic agents containing the N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl] moiety found that the molar refractivity at a specific position of the parent compound was negatively correlated with biological activity. researchgate.net Molar refractivity is a descriptor that accounts for both the volume of the substituent and its polarizability. This finding indicates that both steric and electronic properties encoded in this descriptor are crucial for the compound's activity.

| Molecular Descriptor Type | Specific Descriptor Example | Correlation with Reactivity/Activity |

|---|---|---|

| Electronic | Hammett Constant (σ), Field (L), Resonance (D) | Quantifies the electron-donating or -withdrawing nature of the substituent, affecting reaction rates and mechanisms. researchgate.netnih.gov |

| Steric | Steric Parameter (S), Molar Refractivity (MR) | Describes the size and shape of the substituent, which can influence access to the reaction center. researchgate.netresearchgate.net |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. nih.gov |

| Physicochemical | LogP (Lipophilicity) | The tetrafluoroethoxy group enhances lipophilicity, which can affect interactions with biological targets. |

Predictive Modeling for New Analogues

A primary goal of QSAR modeling is to predict the activity of new, unsynthesized compounds. nih.gov Developing a robust predictive model for analogues of this compound requires a carefully selected dataset of compounds with known activities and a rigorous validation process.

The process involves dividing an experimental dataset into a training set, used for model development, and a test set, used to evaluate the model's predictive power on compounds not used in its creation. researchgate.net The quality of a predictive QSAR model is assessed using various statistical metrics, with a key criterion being its performance on an external validation set. researchgate.net

For analogues of this compound, a predictive QSAR model would be built by first calculating a range of molecular descriptors for a series of related compounds. Statistical methods would then be employed to generate a mathematical equation linking these descriptors to the observed activity. nih.gov Such a model could then be used to screen virtual libraries of new analogues, prioritizing the synthesis of compounds predicted to have the most desirable activity profiles. However, the predictive capability of QSAR models can be limited, especially when dealing with complex biological endpoints or imbalanced datasets. mdpi.com

| Modeling Step | Description | Key Consideration |

|---|---|---|

| Dataset Curation | Collect a set of structurally related analogues with measured activity/reactivity data. | Ensure data quality and structural diversity. |

| Descriptor Calculation | Compute electronic, steric, topological, and other descriptors for each molecule. | Select descriptors relevant to the mechanism of action. |

| Model Development | Use statistical methods (e.g., Multiple Linear Regression, Machine Learning) to correlate descriptors with activity using a training set. mdpi.com | Avoid overfitting the model to the training data. |

| Model Validation | Assess the model's robustness and predictive power using internal (cross-validation) and external validation (test set). researchgate.net | A truly predictive model must perform well on an external test set. researchgate.net |

| Prediction | Use the validated model to predict the activity of new, untested analogues. | Define the model's applicability domain to ensure predictions are reliable. |

Applications in Advanced Organic Synthesis

Precursor for Complex Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can significantly modulate their biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde provides a readily available source of the tetrafluoroethoxy moiety, a group that is increasingly utilized to enhance the pharmacokinetic profiles of drug candidates.

Synthesis of Fluorinated Heterocycles

While direct examples of the synthesis of fluorinated heterocycles starting specifically from this compound are not extensively detailed in readily available literature, the chemical reactivity of the benzaldehyde (B42025) functional group lends itself to a variety of well-established synthetic routes for heterocycle formation. The aldehyde can participate in condensation reactions with a wide range of dinucleophiles to form various heterocyclic rings. For instance, reaction with hydrazines could yield pyrazoles, with hydroxylamine (B1172632) could lead to isoxazoles, and with amidines could produce pyrimidines. The resulting heterocyclic structures would bear the 3-(1,1,2,2-tetrafluoroethoxy)phenyl substituent, thereby incorporating this fluorinated moiety into the final molecule.

Development of Fluorinated Scaffolds for Drug Discovery

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. The 3-(1,1,2,2-tetrafluoroethoxy)phenyl motif, derived from the parent benzaldehyde, represents a valuable scaffold component. The tetrafluoroethoxy group can confer improved metabolic stability and desirable lipophilicity to a potential drug molecule. The aldehyde functionality allows for the elaboration of this scaffold into more complex structures through various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions can include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, providing access to a diverse range of chemical entities for screening and optimization in drug discovery programs.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound is prominently demonstrated in its role as a key intermediate in the synthesis of targeted therapeutic agents. Its incorporation into the molecular structure of an API can be a critical factor in achieving the desired pharmacological activity and pharmacokinetic properties.

Role in Kinase Inhibitor Development

Protein kinases are a crucial class of enzymes that are key targets in the development of therapies for a multitude of diseases, including cancer and inflammatory disorders. While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not prevalent in the public domain, the structural motifs present in many kinase inhibitors often include substituted aromatic rings. The 3-(1,1,2,2-tetrafluoroethoxy)phenyl group can be incorporated into kinase inhibitor scaffolds to potentially enhance their potency, selectivity, and drug-like properties. The aldehyde functionality provides a synthetic handle to connect this fluorinated fragment to other parts of the inhibitor molecule.

Synthesis of PET Radiotracers

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18. The development of novel PET tracers is essential for the diagnosis and monitoring of various diseases. Fluorinated benzaldehydes are valuable precursors in the synthesis of 18F-labeled PET tracers. Although a direct synthesis of a PET radiotracer from this compound has not been specifically reported, the general strategies for the radiosynthesis of tracers often involve the late-stage introduction of fluorine-18. A non-radioactive compound synthesized using this compound could serve as a reference standard and a precursor for the development of an analogous 18F-labeled PET tracer.

Development of Cholesteryl Ester Transfer Protein (CETP) Inhibitors

A significant and well-documented application of this compound is in the synthesis of inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels.

In a notable example from medicinal chemistry research, this compound was utilized as a key starting material in the multi-step synthesis of a potent and orally active CETP inhibitor. The synthesis involved the reaction of the benzaldehyde with another substituted aromatic compound to construct the core structure of the inhibitor. The final compound, (2R,alphaS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol , demonstrated high potency in inhibiting CETP. The inclusion of the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group was a deliberate design choice to optimize the pharmacological profile of the inhibitor.

Preparation of Phosphonate-Bearing Sialyltransferase Inhibitors

Sialyltransferases (STs) are enzymes that play a critical role in cancer cell growth and metastasis, making them a key target for the development of antimetastatic treatments. ontosight.ai Phosphonate-bearing compounds have shown significant promise as potent and selective inhibitors of these enzymes. ontosight.ai The synthesis of such inhibitors can be achieved using this compound as a key starting material.

A representative synthetic pathway involves a multi-step process beginning with the formation of an α-hydroxyphosphonate. mdpi.com In this initial step, this compound undergoes a Pudovik or Abramov reaction, where it is reacted with a dialkyl phosphite, such as dibenzyl phosphite, in the presence of a base catalyst. mdpi.comnih.gov This reaction yields the corresponding α-hydroxyphosphonate derivative.

The subsequent step involves the conversion of the hydroxyl group to a better leaving group, followed by substitution with an azide (B81097) to form an α-azidophosphonate intermediate. ontosight.ai This transformation is a crucial step in preparing the molecule for coupling with other fragments.

Finally, the α-azidophosphonate bearing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group is coupled with a suitable molecule, such as a propargylated uridine (B1682114) derivative, via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. ontosight.ai This step forms a stable 1,2,3-triazole ring that links the phosphonate-containing fragment to the other part of the molecule. ontosight.ai The resulting complex molecule, incorporating the fluorinated moiety, can then be evaluated for its inhibitory activity against sialyltransferases. The presence of the tetrafluoroethoxy group is anticipated to enhance the lipophilicity and metabolic stability of the final inhibitor, potentially leading to improved pharmacokinetic properties.

Applications in Agrochemical and Dye Industries

The introduction of fluorine into organic molecules can dramatically alter their biological activity and physical properties, a principle that is leveraged in the agrochemical and dye industries. google.com

Enhanced Efficacy and Bioactivity in Pesticides

The incorporation of fluorinated groups, such as the tetrafluoroethoxy moiety, into the molecular structure of pesticides is a well-established strategy for enhancing their efficacy. researchgate.net The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors in pests. Furthermore, the lipophilic nature of the tetrafluoroethoxy group can improve the transport of the pesticide across biological membranes, increasing its bioavailability. researchgate.net The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of the pesticide, leading to a longer duration of action and potentially reducing the required application rates. While specific commercial pesticides based on this compound are not extensively documented in publicly available literature, its use as a precursor for herbicidal compounds is noted in patent literature. google.com

Improved Properties in Specialized Dyes

In the dye industry, fluorinated compounds are used to create specialized dyes with improved properties. nih.gov Fluorinated benzaldehydes serve as precursors in the synthesis of various dyestuffs. google.comgoogle.com The presence of fluorine can enhance the thermal and chemical stability of the dye molecule, making it more resistant to fading and degradation. nih.gov Additionally, the electronic effects of the tetrafluoroethoxy group can be used to fine-tune the chromophore of the dye, thereby altering its color and other photophysical properties. For instance, fluorinated groups can influence the quantum yield and photostability of fluorescent dyes, which is advantageous for applications in bio-imaging and materials science. nih.gov

Material Science Applications

The unique properties conferred by the tetrafluoroethoxy group make this compound a valuable monomer for the development of advanced fluorinated materials and polymers.

Development of Advanced Fluorinated Materials

Fluorinated materials are known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical and electrical characteristics. This compound can be used as a building block to synthesize a variety of fluorinated small molecules and materials. The aldehyde functional group allows for a wide range of chemical transformations, enabling the creation of more complex structures with tailored properties. These materials find applications in areas such as specialty coatings, liquid crystals, and electronic materials.

Radical Chemistry with Fluorinated Systems

The unique electronic properties imparted by the 1,1,2,2-tetrafluoroethoxy group make this compound a subject of interest in the study of radical chemistry. While specific research on this exact molecule's radical reactions is specialized, its reactivity can be understood through the established principles governing fluorinated aromatic aldehydes and related compounds. The presence of the aldehyde functional group and the fluorinated ether on the aromatic ring provides multiple potential sites for radical transformations.

Generation and Reactivity of Acyl Radicals

A primary pathway in the radical chemistry of aldehydes involves the formation of acyl radicals. This occurs through the abstraction of the hydrogen atom from the aldehyde C-H bond. acs.org This process can be initiated by various radical species or by photochemical methods. acs.orgbeilstein-journals.org For instance, sulfate (B86663) radical anions (SO₄•⁻), generated from the single electron reduction of persulfate, can abstract the aldehydic hydrogen to yield the corresponding acyl radical. acs.org

Upon photoexcitation, aromatic aldehydes like benzaldehyde can form a triplet state which, in non-donating solvents, can react with a ground-state aldehyde molecule to produce a radical pair consisting of a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org The resulting 3-(1,1,2,2-tetrafluoroethoxy)benzoyl radical, once formed, is a key intermediate that can participate in several subsequent reactions, including decarbonylation or trapping by other radical species.

Photochemical Conversion to Acyl Fluorides

A significant application of radical chemistry in this context is the direct conversion of the aldehyde to an acyl fluoride (B91410). Research has demonstrated that aromatic aldehydes can undergo a catalyst-free photochemical C-H bond fluorination. chemrxiv.orgchemrxiv.org This transformation is typically achieved by irradiating a solution of the aldehyde with a suitable light source (e.g., UV-A) in the presence of an electrophilic fluorine source, such as Selectfluor. chemrxiv.orgchemrxiv.org This reaction proceeds through a radical mechanism, offering a direct route to valuable acyl fluorides which are precursors for esters, amides, and other carboxylic acid derivatives.

| Substrate | Fluorinating Agent | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Selectfluor | Acetonitrile (B52724) | UV-A LED | ~99 | chemrxiv.orgchemrxiv.org |

| 4-Methoxybenzaldehyde | Selectfluor | Acetonitrile | UV-A LED | ~99 | chemrxiv.org |

| 4-Cyanobenzaldehyde | Selectfluor | Acetonitrile | UV-A LED | ~99 | chemrxiv.org |

Radical Trifluoromethylation and Perfluoroalkylation

The aldehyde group can also be a target for radical trifluoromethylation. Copper-mediated reactions have been developed for the C(sp²)-H trifluoromethylation of aldehydes, which proceeds via an acyl radical intermediate. acs.orgorganic-chemistry.org This acyl radical is then trapped by a copper(II)-CF₃ intermediate to furnish a trifluoromethyl ketone. acs.org Furthermore, photoinduced, additive-free methods using TMSCF₃ can generate trifluoromethyl radicals that react with aromatic aldehydes. lookchem.com

The aromatic ring of this compound is another potential site for radical reactions. Perfluoroalkyl radicals exhibit electrophilic character and can participate in aromatic substitution reactions. cdnsciencepub.comconicet.gov.ar The tetrafluoroethoxy group, being strongly electron-withdrawing due to the fluorine atoms, deactivates the ring towards traditional electrophilic aromatic substitution but can influence the regioselectivity of radical attack.

Hypothetical Aryl Radical Formation via Decarboxylation

A plausible, albeit indirect, pathway to functionalize the aromatic ring via a radical mechanism involves a two-step process. First, this compound could be oxidized to its corresponding carboxylic acid, 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. Aromatic carboxylic acids are known to undergo decarboxylative functionalization through radical pathways. nih.govacs.org

Specifically, a photoinduced ligand-to-metal charge transfer (LMCT) using a copper catalyst can facilitate the decarboxylation of benzoic acids at mild temperatures to generate aryl radicals. nih.govacs.orgorganic-chemistry.org This aryl radical intermediate can then be trapped by various reagents, including electrophilic fluorine sources, to achieve fluorination of the aromatic ring in a position previously occupied by the carboxyl group. organic-chemistry.orgthieme-connect.com This strategy is particularly valuable for the late-stage functionalization of complex molecules. acs.org

| Substrate | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Phenylbenzoic acid | Cu(OTf)₂, Cu(MeCN)₄BF₄, TBAF·(tBuOH)₄ | Acetonitrile | Purple LED, 35 °C | 85 | acs.org |

| Naphthalene-2-carboxylic acid | Cu(OTf)₂, Cu(MeCN)₄BF₄, TBAF·(tBuOH)₄ | Acetonitrile | Purple LED, 35 °C | 72 | acs.org |

| 3-Methoxybenzoic acid | Cu(OTf)₂, Cu(MeCN)₄BF₄, TBAF·(tBuOH)₄ | Acetonitrile | Purple LED, 35 °C | 65 | acs.org |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, providing insights into its constituent atoms, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, with ¹H, ¹³C, and ¹⁹F NMR each offering unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around 9.9-10.0 ppm. The aromatic protons on the benzene (B151609) ring will exhibit a complex splitting pattern due to their meta-substitution. Protons ortho and para to the aldehyde group will be shifted downfield relative to benzene (7.34 ppm), while the tetrafluoroethoxy group's electronic effects will also influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include the carbonyl carbon of the aldehyde group (around 190 ppm), the aromatic carbons (typically in the 110-160 ppm range), and the carbons of the tetrafluoroethoxy group. The carbon atoms bonded to fluorine will show characteristic splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound is expected to show two distinct signals for the two different fluorine environments in the tetrafluoroethoxy group (-CF₂-CF₂H), each with its characteristic chemical shift and coupling constants.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~9.9-10.0 | Singlet | Aldehyde proton (CHO) |

| ¹H | ~7.2-7.8 | Multiplet | Aromatic protons |

| ¹³C | ~190 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~110-160 | Multiple signals | Aromatic carbons |

| ¹⁹F | - | - | -CF₂-CF₂H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. A strong absorption band is expected around 1705 cm⁻¹ for the carbonyl (C=O) stretching vibration of the aldehyde group. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The tetrafluoroethoxy group will exhibit strong C-F stretching bands in the fingerprint region, typically between 1250 and 1100 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | >3000 | Aromatic Ring |

| C=O Stretch | ~1705 | Aldehyde |

| C=C Stretch | ~1450-1600 | Aromatic Ring |

| C-F Stretch | ~1100-1250 | Tetrafluoroethoxy group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (222.14 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). The presence of the tetrafluoroethoxy group would also lead to characteristic fragmentation pathways.

| m/z Value | Assignment |

|---|---|

| 222.14 | Molecular ion [M]⁺ |

| 221.13 | [M-H]⁺ |

| 193.14 | [M-CHO]⁺ |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzaldehyde (B42025) and its derivatives typically exhibit two absorption bands. The more intense band, occurring at a shorter wavelength (around 250 nm), is attributed to the π → π* transition of the aromatic ring. A weaker band at a longer wavelength (around 280-300 nm) corresponds to the n → π* transition of the carbonyl group. The substitution of the tetrafluoroethoxy group on the benzene ring may cause a slight shift in the position and intensity of these absorption maxima.

| Transition | Expected λmax (nm) |

|---|---|

| π → π | ~250 |

| n → π | ~280-300 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. In a typical GC analysis, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The purity of the sample can be determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound. For benzaldehyde derivatives, a non-polar or medium-polarity capillary column is often used with a flame ionization detector (FID) for quantification.

| Parameter | Typical Condition |

|---|---|

| Column | Non-polar or medium-polarity capillary column |

| Injector Temperature | ~250 °C |

| Oven Temperature Program | Gradient, e.g., 100 °C to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Given its aromatic structure and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective method for its analysis. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel column, is used. researchgate.net The mobile phase consists of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. researchgate.netsielc.com An acidic modifier like phosphoric acid or formic acid may be added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic impurities. sielc.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its fluorinated ethoxy group and benzaldehyde core, the compound exhibits significant hydrophobicity, leading to its retention on the C18 column. The precise retention time is influenced by the specific composition of the mobile phase; a higher proportion of the organic solvent will decrease the retention time. Detection is typically accomplished using a UV detector, as the benzene ring possesses a strong chromophore that absorbs UV light.

While specific application notes for this compound are not widely published, a representative method can be constructed based on established procedures for other substituted benzaldehydes. researchgate.netsielc.comrsc.org

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient |

| Detector | UV Spectrophotometer |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Column Chromatography for Purification

Following its synthesis, this compound often requires purification to remove unreacted starting materials, byproducts, and other impurities. Adsorption column chromatography is the most frequently employed technique for this purpose on a laboratory scale. This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

For a moderately polar compound like this benzaldehyde derivative, silica gel is the standard choice for the stationary phase. The mobile phase, or eluent, is typically a nonpolar solvent or a mixture of nonpolar and slightly more polar solvents. Common eluents for purifying benzaldehyde derivatives include mixtures of ethyl acetate (B1210297) and a nonpolar hydrocarbon like hexanes or petroleum ether. The ideal ratio of these solvents is determined empirically using thin-layer chromatography (TLC) to achieve optimal separation. The compound of interest should ideally have an Rf (retention factor) value of approximately 0.3-0.4 for efficient column separation. During the purification process, the crude mixture is loaded onto the top of the silica gel column, and the eluent is passed through. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product.

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Mixture of Ethyl Acetate and Hexanes/Petroleum Ether |

| Apparatus | Glass column, collection tubes/flasks |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a public domain crystal structure for this compound has not been reported in crystallographic databases. However, were the compound to be crystallized and analyzed, the technique would provide invaluable data. For instance, it would confirm the planarity of the benzaldehyde group and determine the specific torsion angles between the aromatic ring and the tetrafluoroethoxy substituent. Studies on other substituted benzaldehyde derivatives have shown that weak C–H⋯O hydrogen bonds involving the aldehyde group are common and play a significant role in the formation of their supramolecular structures. nih.gov An X-ray crystallographic analysis would reveal whether similar or other unique interactions, potentially involving the fluorine atoms, govern the solid-state packing of this compound. nih.gov

Environmental and Sustainability Considerations in Fluorine Chemistry

Environmental Impact of Fluorinated Compounds

Fluorinated compounds represent a diverse class of chemicals with a wide range of applications and, consequently, varied environmental impacts. Their defining feature is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This stability, while beneficial for many applications, can lead to significant environmental persistence.

Persistent Organic Pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org Due to this persistence, they bioaccumulate in the fatty tissues of living organisms and can be transported long distances from their source. wikipedia.orgpops.int Many POPs are halogenated organic compounds. wikipedia.orgpops.int

Certain fluorinated compounds are potent greenhouse gases, meaning they contribute to global warming by trapping heat in the atmosphere. epa.gov The Global Warming Potential (GWP) of a gas is a measure of how much energy the emissions of one ton of the gas will absorb over a given period, typically 100 years, relative to the emissions of one ton of carbon dioxide (CO2). epa.govwikipedia.org

Fluorinated gases, such as hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs), are categorized as synthetic, powerful greenhouse gases. epa.govcolorado.edu The 1,1,2,2-tetrafluoroethoxy group in the subject compound is a type of hydrofluoroether (HFE). The presence of C-H bonds in HFEs makes them susceptible to degradation by hydroxyl radicals in the atmosphere, which generally leads to shorter atmospheric lifetimes compared to fully fluorinated compounds like PFCs or sulfur hexafluoride (SF6). datapdf.com However, despite shorter lifetimes than some fluorocarbons, many HFEs still possess significant GWPs. datapdf.comnih.gov The specific GWP for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is not publicly documented, but its fluorinated ether structure suggests it would have a GWP considerably higher than that of CO2.

Interactive Table: Global Warming Potential (GWP) of Selected Fluorinated Compounds (100-Year Time Horizon)

| Compound | GWP (100-Year) | Atmospheric Lifetime (Years) |

| Carbon Dioxide (CO₂) | 1 | Variable |

| Methane (CH₄) | 27-30 | 12 |

| Nitrous Oxide (N₂O) | 273 | 109 |

| HFC-134a (a hydrofluorocarbon) | 1,430 | 14 |

| SF₆ (Sulfur hexafluoride) | 22,800 | 3,200 |

Data sourced from the Intergovernmental Panel on Climate Change (IPCC) reports. wikipedia.org

Greener Synthetic Approaches for Fluorinated Compounds

The growing awareness of the environmental impact of chemical processes has spurred the development of greener synthetic routes in organic chemistry. chemistryjournals.net For fluorinated compounds, this involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. chemistryjournals.net

General principles of green chemistry applicable to the synthesis of compounds like this compound include the use of catalytic processes, safer solvents, and more benign fluorinating agents. chemistryjournals.netresearchgate.net For example, research has focused on replacing hazardous reagents like anhydrous hydrogen fluoride (B91410) with safer, solid fluorine sources like potassium fluoride. acs.orgsciencedaily.com Additionally, biocatalytic methods, such as the use of enzymes like benzaldehyde (B42025) lyase, are being engineered for the efficient synthesis of benzaldehyde derivatives, offering a potentially more sustainable pathway. rsc.org

The fluorochemical industry generates significant amounts of waste, which requires careful management due to its potential environmental impact. nih.gov A crucial first step in managing this waste is its proper characterization to understand its composition and variability, which allows for the selection of appropriate treatment and disposal options. toxicdocs.org

Current disposal methods for fluorochemical waste are dominated by incineration and landfilling. plasticsengineering.org Recycling rates for fluoropolymers, a major class of fluorochemicals, remain very low. plasticsengineering.org However, efforts are being made to improve sustainability. These include the recovery and reuse of unreacted monomers in closed-loop systems to prevent their release into the environment and the development of technologies for fluorine recovery from waste streams. epa.gov

Interactive Table: Common Waste Management Strategies in the Fluorochemical Industry

| Method | Description | Sustainability Considerations |

| Incineration | High-temperature thermal destruction of waste. | Can lead to the formation of hazardous byproducts if not properly controlled. Energy intensive. |

| Landfilling | Disposal of waste in designated, controlled sites. | Risk of leaching persistent chemicals into soil and groundwater. Does not recover material value. |

| Monomer Recovery | Capturing and purifying unreacted raw materials for reuse in the manufacturing process. | A highly sustainable practice that reduces waste and improves resource efficiency. epa.gov |

| Fluorine Recovery | Chemical processes to extract and reclaim fluorine from waste materials. | Reduces the need for virgin raw materials and minimizes fluoride-containing waste. |

The vast majority of fluorine used in the chemical industry is sourced from the mineral fluorspar (calcium fluoride, CaF₂). criver.com The traditional process involves reacting fluorspar with concentrated sulfuric acid at high temperatures to produce hydrogen fluoride (HF), an extremely toxic and corrosive gas that serves as the primary feedstock for most fluorochemicals. criver.comagchemigroup.eu This process is energy-intensive and poses significant safety and environmental challenges. agchemigroup.eu

To enhance sustainability, research is actively exploring alternative fluorine sources and milder activation methods. Key areas of development include:

Using Metal Fluoride Salts: Readily available and safer salts like potassium fluoride (KF) and caesium fluoride (CsF) are being used as the primary fluorine source in novel synthetic protocols, often aided by catalysts. acs.orgcriver.comeurekalert.org

Greener Fluorspar Processing: New methods are being developed to extract fluorine from fluorspar without relying on concentrated sulfuric acid. One promising approach uses oxalic acid, a milder reagent, to react with fluorspar at room temperature, offering a cleaner and safer alternative. agchemigroup.eu

Interactive Table: Comparison of Fluorine Sourcing Methods

| Method | Raw Materials | Conditions | Key Product | Environmental/Safety Issues |

| Traditional | Fluorspar (CaF₂), Sulfuric Acid | >200°C | Hydrogen Fluoride (HF) | Highly toxic/corrosive HF gas; energy-intensive; hazardous byproducts. agchemigroup.eu |

| Sustainable Alternative | Fluorspar (CaF₂), Oxalic Acid | Room Temperature | Boron- or Silicon-Fluorine Compounds | Milder reagents; lower energy use; avoids HF production. agchemigroup.eu |

| Salt-Based Synthesis | Potassium Fluoride (KF), etc. | Varies (often mild) | Target Fluorinated Molecule | Avoids the need to handle HF directly; can be more selective. acs.orgcriver.com |

Degradation and Environmental Fate Studies

Specific experimental studies on the environmental degradation and fate of this compound are not widely available in public literature. However, its likely behavior can be inferred from its chemical structure.

The molecule contains two distinct parts: a benzaldehyde ring and a tetrafluoroethoxy side chain.

Benzaldehyde Moiety: Benzaldehyde itself is known to be readily biodegradable and is susceptible to photodegradation in the atmosphere. oecd.org Its partitioning behavior suggests it is distributed primarily between air and water. oecd.org

Tetrafluoroethoxy Moiety: The fluorinated portion of the molecule is expected to be far more persistent. The strength of the C-F bond makes this group resistant to many natural degradation processes. unep.org The atmospheric degradation of related fluorinated compounds, such as the refrigerant HFO-1234yf, is known to produce trifluoroacetic acid (TFA). nih.gov TFA is highly water-soluble, phytotoxic, and extremely persistent in aquatic environments, ultimately accumulating in terminal water bodies like oceans and salt lakes. unep.orgnih.gov It is plausible that the atmospheric degradation of the tetrafluoroethoxy group could also lead to the formation of TFA or similar persistent fluorinated carboxylic acids.

Therefore, the likely environmental fate of this compound involves a split pathway. The aromatic aldehyde portion may degrade relatively quickly, while the fluorinated ether tail is likely to persist or break down into other highly persistent fluorinated substances.

Regulatory and Policy Implications in Research

The increasing prevalence and persistence of some organofluorine compounds in the environment have led to a complex and evolving regulatory landscape. wikipedia.orgnih.gov Researchers developing new fluorinated substances must navigate a framework of national and international regulations designed to mitigate potential environmental and health risks. numberanalytics.com

The primary concerns driving these regulations are the potential for persistence, bioaccumulation, and toxicity (PBT) associated with some fluorinated compounds. numberanalytics.com High-profile examples like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfate (B86663) (PFOS) have heightened regulatory scrutiny of the entire class of organofluorine chemicals. wikipedia.orgnih.gov

Key regulatory bodies and international agreements play a crucial role in overseeing the research, production, and use of fluorinated compounds.

| Regulatory Body / Agreement | Jurisdiction | Key Role in Fluorine Chemistry |

| Environmental Protection Agency (EPA) | United States | Regulates new and existing chemical substances under the Toxic Substances Control Act (TSCA), requiring risk assessment before commercialization. federalregister.gov |

| European Chemicals Agency (ECHA) | European Union | Implements the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which requires manufacturers to provide data on the safety of their chemicals. |

| Stockholm Convention on Persistent Organic Pollutants (POPs) | International | A global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. Some fluorinated compounds are listed as POPs. nih.gov |